

Spectroscopic Data of (Chloromethyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [(Chloromethoxy)methyl]cyclopropane

Cat. No.: B1282921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (chloromethyl)cyclopropane, a key building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (chloromethyl)cyclopropane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.44	d	2H	-CH ₂ Cl
1.15	m	1H	-CH-
0.61	m	2H	-CH ₂ - (cyclopropyl)
0.31	m	2H	-CH ₂ - (cyclopropyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
49.5	-CH ₂ Cl
13.0	-CH-
4.5	-CH ₂ - (cyclopropyl)

Infrared (IR) Spectroscopy[2]

Wavenumber (cm ⁻¹)	Assignment
3080 - 3000	C-H stretch (cyclopropyl)
2950 - 2850	C-H stretch (alkyl)
1450	-CH ₂ - scissoring
1020	Cyclopropane ring vibration
740	C-Cl stretch

Mass Spectrometry (MS)[3]

m/z	Relative Intensity (%)	Assignment
90	2.5	[M] ⁺ (Molecular Ion, ³⁵ Cl)
92	0.8	[M+2] ⁺ (³⁷ Cl isotope)
55	100	[C ₄ H ₇] ⁺
41	85	[C ₃ H ₅] ⁺
39	50	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of (chloromethyl)cyclopropane (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , approximately 0.7 mL). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

^1H NMR Acquisition: The ^1H NMR spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a neat liquid sample like (chloromethyl)cyclopropane, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The FTIR spectrum is recorded using a standard spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance. The data presented here was obtained from a vapor phase IR spectrum.^{[1][2]}

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

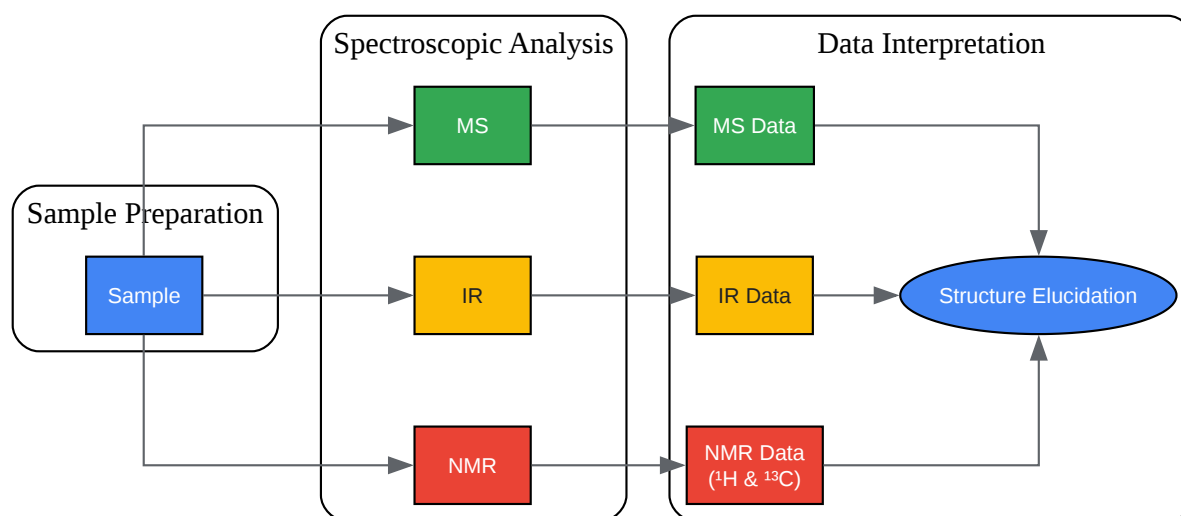
Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like (chloromethyl)cyclopropane.



[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Chloromethyl)cyclopropane [webbook.nist.gov]
- 2. (Chloromethyl)cyclopropane | C₄H₇Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of (Chloromethyl)cyclopropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282921#spectroscopic-data-nmr-ir-ms-for-chloromethyl-cyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com